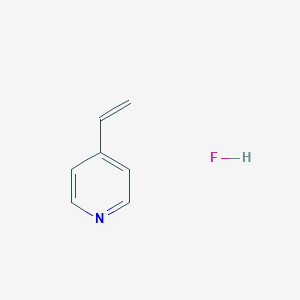

4-Vinylpyridinehydrofluoride

CAS No.:

Cat. No.: VC17615695

Molecular Formula: C7H8FN

Molecular Weight: 125.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8FN |

|---|---|

| Molecular Weight | 125.14 g/mol |

| IUPAC Name | 4-ethenylpyridine;hydrofluoride |

| Standard InChI | InChI=1S/C7H7N.FH/c1-2-7-3-5-8-6-4-7;/h2-6H,1H2;1H |

| Standard InChI Key | STFJLZXPYGZNFG-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC=NC=C1.F |

Introduction

Structural and Synthetic Foundations

Molecular Architecture

4-Vinylpyridine hydrofluoride consists of a protonated pyridine ring (C₅H₅NH⁺) linked to a vinyl group (-CH₂CH₂) at the 4-position, paired with a fluoride counterion (F⁻). The protonation of the pyridine nitrogen by HF enhances the compound’s polarity and ionic character, influencing its solubility and reactivity .

Synthesis Pathways

The synthesis of 4-vinylpyridine hydrofluoride typically involves two steps:

-

Preparation of 4-Vinylpyridine:

Produced via the condensation of 4-methylpyridine (γ-picoline) with formaldehyde, followed by dehydration. This yields a colorless to brown liquid, often stabilized with inhibitors like hydroquinone . -

Protonation with HF:

Reacting 4-VP with anhydrous hydrofluoric acid under controlled conditions forms the hydrofluoride salt. The reaction is exothermic and requires careful handling due to HF’s corrosive nature .

Physicochemical Properties

Physical Characteristics

The compound’s solubility in water (≈29 g/L at 20°C) and methanol aligns with its ionic nature, while its hygroscopicity necessitates storage under inert conditions .

Chemical Reactivity

-

Acid-Base Behavior: Acts as a weak acid (pKa ≈5.6 for 4-VP ), with the pyridinium ion enabling participation in hydrogen bonding and electrostatic interactions.

-

Polymerization: The vinyl group permits radical or ionic polymerization, forming poly(4-vinylpyridine hydrofluoride), a polyelectrolyte with tunable conductivity .

-

Coordination Chemistry: The fluoride ion can coordinate to metals, facilitating applications in catalysis and materials science .

Applications in Industry and Research

Polymer Science

4-Vinylpyridine hydrofluoride serves as a monomer for synthesizing cationic polymers with applications in:

-

Ion-Exchange Resins: Quaternary ammonium groups enable anion exchange in water treatment .

-

Conductive Polymers: Doping with fluoride enhances electrical conductivity in sensors .

-

Adhesives: Improves adhesion in rubber-fiber composites (e.g., tires) due to polar interactions .

Biochemistry and Pharmaceuticals

-

Protein Modification: The pyridinium group alkylates cysteine residues, though with lower reactivity compared to iodoacetamide .

-

Drug Delivery: Polymeric hydrofluorides act as pH-responsive carriers, releasing therapeutics in acidic environments .

Catalysis

Fluoride ions in 4-vinylpyridine hydrofluoride participate in Friedel-Crafts alkylation and bromination reactions, offering a safer alternative to pure HF .

| Parameter | Value/Risk | Source |

|---|---|---|

| Skin Contact | Causes severe burns | |

| Inhalation | Respiratory irritation | |

| OSHA Exposure Limit | TWA 2 mg/m³ (HF) |

Recent Research Developments

Advanced Materials

-

Self-Healing Polymers: Incorporating 4-vinylpyridine hydrofluoride into block copolymers (e.g., PS-b-P4VP) enables stimuli-responsive self-assembly .

-

Nanocomposites: Gold nanoparticles functionalized with P4VP hydrofluoride show enhanced stability in aqueous media .

Environmental Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume